molecular formula C24H36Cl2N2O6 B2490182 trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride CAS No. 1630906-76-1

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride

Cat. No.: B2490182
CAS No.: 1630906-76-1
M. Wt: 519.46
InChI Key: SSMHPJOVHYERFX-XHSCLTASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine hydrochloride is a useful research compound. Its molecular formula is C24H36Cl2N2O6 and its molecular weight is 519.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cardiovascular Effects

  • Synthesis and Cardiovascular Action : Research on compounds structurally related to trans-3-(3,4-dimethoxyphenoxy)cyclobutanamine hydrochloride, like the hydrochlorides of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine, has shown that they are transient hypotensive agents, impacting blood pressure regulation mechanisms, and can act as dopamine antagonists. This highlights their potential in peripheral cardiovascular applications (Teller & Jarboe, 1982).

Structural Studies and Photodimerization

  • Crystal Structure Analysis : The crystal structure of closely related compounds, such as 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane, provides insights into the photodimerization process and molecular conformations, which can be crucial for understanding the chemical behavior of this compound (Busetti et al., 1980).
  • Photodimerization Studies : Studies on similar compounds, like trans-anethole, have shown that they undergo photodimerization with strict stereospecificity. Understanding these reactions can be valuable for the development of novel synthetic pathways and applications for this compound (Nozaki et al., 1968).

Neurotrophic Effects and Potential Therapeutic Applications

  • Neurotrophic Molecules : Compounds structurally similar to this compound, like phenylbutenoid dimers isolated from Zingiber purpureum, have demonstrated neurotrophic effects, promoting neurite sprouting and providing protection against cell death. This suggests potential applications in the treatment of depression and dementia (Matsui et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Properties

IUPAC Name

3-(3,4-dimethoxyphenoxy)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-14-11-4-3-9(7-12(11)15-2)16-10-5-8(13)6-10;/h3-4,7-8,10H,5-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJAGHAHQCNOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC(C2)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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